2-Amino-6-chloropyrimidin-4-ol hydrate
Overview
Description
2-Amino-6-chloropyrimidin-4-ol hydrate is a heterocyclic compound with the molecular formula C4H6ClN3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyrimidin-4-ol hydrate typically involves the reaction of 2,4-dichloropyrimidine with ammonia or an amine under specific conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom at position 4 is replaced by an amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloropyrimidin-4-ol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-6-chloropyrimidin-4-ol hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropyrimidin-4-ol hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerase, an enzyme involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-6-chloropyrimidine
- 2-Amino-4,6-dichloropyrimidine
Uniqueness
2-Amino-6-chloropyrimidin-4-ol hydrate is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical modifications and potential biological activities .
Biological Activity
2-Amino-6-chloropyrimidin-4-ol hydrate, a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by an amino group at the 2-position and a chlorine atom at the 6-position of the pyrimidine ring, along with a hydroxyl group, which contributes to its unique properties and reactivity. This article explores its biological activities, mechanisms of action, synthesis methods, and applications in various fields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. The compound may inhibit enzymes involved in nucleic acid metabolism, which is critical for bacterial growth and replication.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may act as an inhibitor of DNA topoisomerase, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, this compound could potentially impede cancer cell proliferation .
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and nucleic acids. It may inhibit or modify the activity of these targets, leading to observed biological effects. Notably, it has been suggested that the compound interacts with enzymes involved in nucleotide synthesis, which could have implications for cancer treatment and antibiotic development .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
Method | Yield | Conditions |
---|---|---|
Reflux with sodium hydroxide | 86% | In water for 5 hours |
Reaction with acetic acid | Varies | Neutralization after reflux |
These methods allow for the production of the compound with varying degrees of purity and yield .
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.
Investigation into Anticancer Effects
In vitro studies exploring the anticancer effects revealed that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA topoisomerase activity, leading to apoptosis in cancer cells .
Applications
The versatility of this compound makes it valuable across several fields:
Chemistry : Used as a building block for synthesizing more complex organic molecules.
Biology : Studied for potential biological activities, including antimicrobial and antiviral properties.
Medicine : Serves as an intermediate in synthesizing pharmaceutical compounds targeting nucleic acid synthesis.
Industry : Applied in producing dyes, agrochemicals, and other industrial chemicals.
Properties
IUPAC Name |
2-amino-4-chloro-1H-pyrimidin-6-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQIJULVUFJCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512753 | |
Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410530-71-1, 1194-21-4, 206658-81-3 | |
Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-6-chloropyrimidin-4-ol hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.